2,3-Diphosphoglyceric Acid

Descripción

2,3-Diphosphoglyceric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2,3-bisphospho-D-glycerate has been reported in Homo sapiens and Microbacterium with data available.

2,3-bisphospho-D-glyceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

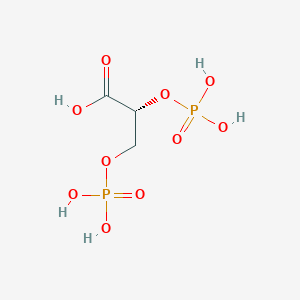

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2,3-diphosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHUEYCVLUUEJJ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,3-Diphosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14438-19-8 | |

| Record name | Glyceric acid, bis(dihydrogen phosphate), D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014438198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Discovery of 2,3-Diphosphoglycerate: A Historical and Technical Retrospective on the Work of Benesch and Benesch

A comprehensive guide for researchers, scientists, and drug development professionals on the seminal research that unveiled the allosteric regulation of hemoglobin by 2,3-diphosphoglycerate (2,3-DPG), fundamentally altering our understanding of oxygen transport in the blood.

Introduction

In 1967, the landscape of respiratory physiology and hematology was irrevocably changed by the groundbreaking discovery of Reinhold Benesch and Ruth Benesch.[1][2] Their research identified 2,3-diphosphoglycerate (2,3-DPG), an organic phosphate present in high concentrations in human erythrocytes, as a crucial allosteric modulator of hemoglobin's affinity for oxygen.[2] This finding provided a long-sought-after explanation for the discrepancy between the oxygen-binding properties of hemoglobin in free solution and within red blood cells, a puzzle that had perplexed scientists for decades. This technical guide revisits the core findings of the Benesches' research, presenting their quantitative data, detailing their experimental methodologies, and providing visual representations of the key pathways and workflows that underpinned their landmark discovery.

The Core Discovery: 2,3-DPG as a Potent Allosteric Effector

The central tenet of Benesch and Benesch's work was the demonstration that 2,3-DPG significantly reduces the affinity of hemoglobin for oxygen.[2] They observed that the addition of 2,3-DPG to a solution of "stripped" hemoglobin—hemoglobin that has been purified to remove endogenous organic phosphates—caused a marked rightward shift in the oxygen-hemoglobin dissociation curve. This shift indicated that a higher partial pressure of oxygen was required to achieve the same level of hemoglobin saturation, signifying a decrease in oxygen affinity.

This allosteric regulation is achieved through the preferential binding of 2,3-DPG to the deoxygenated (T-state) conformation of the hemoglobin tetramer.[3] By stabilizing the T-state, 2,3-DPG promotes the release of oxygen from hemoglobin, particularly in the peripheral tissues where the partial pressure of oxygen is lower. The stoichiometry of this interaction was determined to be one mole of 2,3-DPG per mole of hemoglobin tetramer.

Quantitative Data: The Impact of 2,3-DPG on Hemoglobin's Oxygen Affinity

The meticulous quantitative work of Benesch and Benesch provided the concrete evidence for their discovery. The following table summarizes key data from their 1968 publication in the Proceedings of the National Academy of Sciences (PNAS), illustrating the dose-dependent effect of 2,3-DPG on the oxygen affinity of human hemoglobin, as measured by the logarithm of the partial pressure of oxygen at which hemoglobin is 50% saturated (log P50).

| Total 2,3-DPG Concentration (moles/liter) | log [2,3-DPG] | log P50 |

| 0 | - | 0.23 |

| 2 x 10⁻⁴ | -3.82 | 0.50 |

| 3 x 10⁻⁴ | -3.60 | 0.64 |

| 4 x 10⁻⁴ | -3.46 | 0.69 |

| 6 x 10⁻⁴ | -3.26 | 0.79 |

| 8 x 10⁻⁴ | -3.12 | 0.84 |

| 10 x 10⁻⁴ | -3.02 | 0.88 |

| 25 x 10⁻⁴ | -2.60 | 0.98 |

Data adapted from Benesch R, Benesch RE, Yu CI. (1968). Reciprocal binding of oxygen and diphosphoglycerate by human hemoglobin. Proc Natl Acad Sci U S A. 59(2):526-32.[4]

Key Experimental Protocols

The elegant yet rigorous experimental design employed by the Benesches was central to their discovery. The following outlines the key methodologies they utilized.

Preparation of "Stripped" (Phosphate-Free) Hemoglobin

A crucial first step in their experiments was the preparation of hemoglobin devoid of the organic phosphates that are normally present in red blood cells. This "stripped" hemoglobin served as a clean baseline for studying the effects of adding back specific compounds like 2,3-DPG.

Methodology:

-

Hemolysate Preparation: Human red blood cells were washed and then lysed to release their hemoglobin content.

-

Gel Filtration Chromatography: The resulting hemolysate was passed through a Sephadex G-25 column.

-

Elution: The column was equilibrated and eluted with a 0.1 M sodium chloride solution. This process effectively separated the larger hemoglobin molecules from smaller molecules, including organic phosphates like 2,3-DPG and ATP.

-

Verification: The final preparation was confirmed to be phosphate-free.

Determination of Oxygen-Hemoglobin Dissociation Curves

To quantify the effect of 2,3-DPG on hemoglobin's oxygen affinity, Benesch and Benesch measured the oxygen-hemoglobin dissociation curves under various conditions.

Methodology:

-

Sample Preparation: Solutions of "stripped" hemoglobin were prepared at a concentration of 0.3% in 0.1 M NaCl at 20°C and a pH of 7.0 (measured before deoxygenation). Varying concentrations of 2,3-DPG were added to these solutions.

-

Tonometry: The hemoglobin solutions were placed in a tonometer, a specialized apparatus that allows for the precise control of the gas phase in equilibrium with the liquid.

-

Deoxygenation and Reoxygenation: The samples were first deoxygenated by equilibration with an oxygen-free gas (e.g., nitrogen). Subsequently, known partial pressures of oxygen were incrementally introduced into the tonometer.

-

Spectrophotometric Measurement: At each oxygen partial pressure, the percentage of oxyhemoglobin was determined spectrophotometrically. The distinct absorption spectra of oxyhemoglobin and deoxyhemoglobin allow for their relative concentrations to be accurately measured.

-

Data Plotting: The percentage of oxyhemoglobin saturation was plotted against the partial pressure of oxygen to generate the oxygen-hemoglobin dissociation curve. From this curve, the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) was determined.

Visualizing the Discovery: Pathways and Workflows

To further elucidate the concepts and processes central to the Benesches' research, the following diagrams have been generated using the DOT language.

Conclusion and Future Perspectives

The seminal work of Reinhold and Ruth Benesch on the role of 2,3-diphosphoglycerate fundamentally reshaped our understanding of oxygen transport and delivery. Their discovery not only solved a long-standing physiological riddle but also opened up new avenues of research into the pathophysiology of various diseases, including anemia, and informed practices in blood storage and transfusion medicine. The elegant experimental design and rigorous quantitative analysis that characterized their research serve as a timeless example of scientific inquiry. For contemporary researchers and drug development professionals, a deep appreciation of this historical perspective is invaluable, providing a foundational understanding of hemoglobin allostery that continues to inspire the development of novel therapeutic strategies for a range of hematological and ischemic disorders.

References

The Rapoport-Luebering Pathway: A Technical Guide to the Biosynthesis of 2,3-Diphosphoglyceric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Rapoport-Luebering pathway, the metabolic route responsible for the synthesis of 2,3-Diphosphoglyceric Acid (2,3-DPG). This crucial metabolite, primarily found in erythrocytes, plays a pivotal role in regulating hemoglobin's affinity for oxygen, thereby ensuring efficient oxygen delivery to tissues. Understanding the intricacies of this pathway is paramount for research in hematology, metabolic disorders, and the development of therapeutic agents targeting oxygen transport.

The Core Pathway: Biosynthesis and Degradation of 2,3-DPG

The Rapoport-Luebering pathway, also known as the Rapoport-Luebering shunt, is a detour from the standard glycolytic pathway in red blood cells.[1][2] Instead of the direct conversion of 1,3-bisphosphoglycerate (1,3-BPG) to 3-phosphoglycerate (3-PG) with the concomitant production of ATP, this shunt synthesizes 2,3-DPG.[2][3] This process is primarily mediated by the bifunctional enzyme Bisphosphoglycerate Mutase (BPGM).[1][2]

The synthesis of 2,3-DPG from 1,3-BPG is catalyzed by the synthase activity of BPGM.[4][5] Subsequently, 2,3-DPG can be hydrolyzed back to 3-PG by the phosphatase activity of BPGM, or alternatively, to 2-phosphoglycerate (2-PG) by the enzyme Multiple Inositol Polyphosphate Phosphatase (MIPP1).[3][6][7] This re-entry into the glycolytic pathway bypasses an ATP-generating step, signifying an energetic trade-off for the crucial function of 2,3-DPG.[7]

Quantitative Data on Pathway Components

A thorough understanding of the Rapoport-Luebering pathway necessitates a quantitative analysis of its key components. The following tables summarize the kinetic properties of the primary enzymes and the typical concentrations of relevant metabolites within human erythrocytes.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Activity | Km | Vmax | Notes |

| Bisphosphoglycerate Mutase (BPGM) | 1,3-BPG | Synthase | - | - | The primary activity of BPGM is synthase activity.[4] |

| 2,3-BPG | Phosphatase | 77.9 ± 5.0 µM | 0.20 ± 0.10 µmol NADH min-1 | Activity is stimulated by 2-phosphoglycolate.[4] | |

| Multiple Inositol Polyphosphate Phosphatase (MIPP1) | 2,3-BPG | Phosphatase | 0.61 ± 0.02 mM | 15.8 ± 0.2 nmol/mg protein/min | Active at 4°C, contributing to 2,3-DPG loss in stored blood.[6][8] |

Table 2: Typical Metabolite Concentrations in Human Erythrocytes

| Metabolite | Concentration (pmol/million cells) |

| 2,3-Diphosphoglycerate (2,3-DPG) | High abundance |

| Adenosine Monophosphate (AMP) | High abundance |

| Lactate | Highest abundance |

| Cytosine | Lowest abundance |

| Glucose-6-phosphate | - |

| Fructose-6-phosphate | - |

| Fructose-1,6-bisphosphate | - |

| Dihydroxyacetone phosphate | - |

| Glyceraldehyde-3-phosphate | - |

| 3-Phosphoglycerate | - |

| 2-Phosphoglycerate | - |

| Phosphoenolpyruvate | - |

| Pyruvate | ~0.06 mM |

| Adenosine Triphosphate (ATP) | - |

| Inorganic Phosphate (Pi) | - |

| NAD+ | - |

| NADH | - |

| (Note: Specific concentrations for all metabolites in a single unit are not consistently reported across literature; relative abundances are noted where specific values are unavailable from the provided search results. The concentration of pyruvate in red blood cells is approximately 0.06 mM[9]) |

Regulation of the Rapoport-Luebering Pathway

The flux through the Rapoport-Luebering pathway is tightly regulated to meet the body's changing oxygen demands. Several factors influence the activity of the key enzymes and, consequently, the intracellular concentration of 2,3-DPG.

Key regulatory mechanisms include:

-

pH: Alkalosis (higher pH) stimulates BPGM activity and inhibits MIPP1, leading to increased 2,3-DPG levels.[7][10] Conversely, acidosis inhibits BPGM, reducing 2,3-DPG synthesis.[10]

-

Inorganic Phosphate (Pi): Higher concentrations of inorganic phosphate stimulate the pathway.[10]

-

Product Inhibition: High concentrations of 2,3-DPG inhibit the synthase activity of BPGM, creating a negative feedback loop.[10]

-

Hypoxia: Conditions of low oxygen, such as at high altitudes, lead to an increase in 2,3-DPG synthesis to facilitate oxygen release to tissues.[10][11]

-

Hormonal Control: Catecholamines have been shown to stimulate 2,3-DPG production.[10]

Experimental Protocols

Accurate quantification of 2,3-DPG is essential for research and clinical applications. Below are generalized protocols for two common methods.

Enzymatic Assay for 2,3-DPG Quantification

This method relies on the enzymatic conversion of 2,3-DPG and the subsequent measurement of a change in NADH absorbance.

Protocol:

-

Sample Preparation:

-

Collect whole blood in heparinized tubes and place immediately on ice.

-

Centrifuge to pellet the red blood cells (RBCs).

-

Wash the RBC pellet with an isotonic saline solution.

-

Lyse the RBCs by adding a cold deproteinizing agent, such as perchloric acid.[12]

-

Neutralize the sample with a solution like potassium carbonate.[12]

-

Centrifuge to remove the precipitated protein.

-

Collect the clear supernatant for analysis.[12]

-

-

Enzymatic Reaction:

-

Commercially available kits are often used for this step.[12][13]

-

The assay mixture typically contains phosphoglycerate mutase, enolase, pyruvate kinase, lactate dehydrogenase, and NADH.

-

The addition of the sample (containing 2,3-DPG) initiates a series of enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+.

-

-

Measurement and Calculation:

LC-MS/MS Method for 2,3-DPG Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for 2,3-DPG analysis.

Protocol:

-

Sample Preparation:

-

Collect and process RBCs as described in the enzymatic assay protocol.

-

Extract metabolites from the RBCs using a cold solvent, such as 80% methanol.[15]

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer. An ion exchange column is often used for separation.[15]

-

The 2,3-DPG is separated from other metabolites based on its physicochemical properties.

-

The mass spectrometer is set to detect the specific mass-to-charge ratio of 2,3-DPG and its fragments for quantification.

-

-

Data Analysis:

Conclusion

The Rapoport-Luebering pathway is a critical metabolic shunt that fine-tunes oxygen delivery in the body. Its central product, 2,3-DPG, is a key allosteric regulator of hemoglobin.[1][3] A comprehensive understanding of the biosynthesis of 2,3-DPG, including the kinetics of the involved enzymes, the regulatory mechanisms, and precise methods for its quantification, is vital for advancing research in areas such as transfusion medicine, the development of blood substitutes, and the treatment of diseases characterized by impaired oxygen transport. This guide provides a foundational technical overview to support these endeavors.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. medical-junction.com [medical-junction.com]

- 3. Rapoport-Luebering glycolytic shunt | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human erythrocyte bisphosphoglycerate mutase: inactivation by glycation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Dephosphorylation of 2,3-bisphosphoglycerate by MIPP expands the regulatory capacity of the Rapoport–Luebering glycolytic shunt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Luebering-Rapoport Shunt: A Technical Guide to its Physiological Significance in Erythrocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Luebering-Rapoport shunt, a critical metabolic pathway in erythrocytes. We will delve into its core function, regulatory mechanisms, and profound implications for oxygen transport in both health and disease. This document offers a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of the key pathways to support advanced research and drug development endeavors.

Core Concepts: The Luebering-Rapoport Shunt and its Physiological Imperative

The Luebering-Rapoport shunt is a specialized metabolic pathway that exists as a bypass to the standard glycolytic pathway in mature red blood cells (erythrocytes).[1][2] Its primary and most crucial function is the synthesis of 2,3-bisphosphoglycerate (2,3-BPG), a molecule of profound physiological importance.[1][3] In most cells, glycolysis is optimized for ATP production. However, in erythrocytes, a significant portion of the glycolytic flux—estimated to be around 15-25%—is diverted through this shunt.[4][5]

The central role of the Luebering-Rapoport shunt lies in its ability to modulate the oxygen-carrying capacity of hemoglobin. 2,3-BPG is an allosteric effector of hemoglobin, meaning it binds to a site distinct from the oxygen-binding site and influences hemoglobin's affinity for oxygen.[3][6] Specifically, 2,3-BPG binds with greater affinity to deoxygenated hemoglobin than to oxygenated hemoglobin.[6] This interaction stabilizes the "T" (tense) state of hemoglobin, which has a lower affinity for oxygen.[3][7] The physiological consequence is a rightward shift in the hemoglobin-oxygen dissociation curve, facilitating the release of oxygen to the tissues where it is most needed.[3][6][7]

Quantitative Data: 2,3-BPG Levels in Health and Disease

The concentration of 2,3-BPG in erythrocytes is a dynamic parameter that responds to various physiological and pathological conditions. Understanding these quantitative changes is crucial for diagnosing and managing a range of clinical disorders. The following table summarizes 2,3-BPG levels in different states.

| Condition | Number of Subjects (n) | Hemoglobin (g/dL) | 2,3-BPG (mM) | Reference |

| Normality | 120 | 14.2 ± 1.6 | 4.54 ± 0.57 | [6] |

| Hyperthyroidism | 35 | 13.7 ± 1.4 | 5.66 ± 0.69 | [6] |

| Iron Deficiency Anemia | 40 | 10.0 ± 1.7 | 5.79 ± 1.02 | [6] |

| Chronic Respiratory Disease with Hypoxia | 47 | 16.4 ± 2.2 | 5.29 ± 1.13 | [6] |

| Stored Blood (Refrigerated for 24 hours) | - | - | ~3.0 - 3.5 | [1] |

| Stored Blood (Refrigerated for 2 weeks) | - | - | Depleted | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes of the Luebering-Rapoport shunt and its experimental analysis, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the Luebering-Rapoport shunt.

Measurement of 2,3-Bisphosphoglycerate (2,3-BPG)

Principle: The enzymatic assay for 2,3-BPG is a widely used method. It relies on the spectrophotometric measurement of the change in NADH concentration. The assay involves the hydrolysis of 2,3-BPG to 3-phosphoglycerate (3-PG) by bisphosphoglycerate phosphatase. The 3-PG is then used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm. Commercial kits are available for this assay.[8][9]

Methodology:

-

Sample Preparation: Whole blood is collected in heparinized tubes. An aliquot is deproteinized, typically with perchloric acid, to precipitate proteins. The sample is then neutralized with a base, such as potassium carbonate.[8]

-

Assay Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), ATP, NADH, and the coupling enzymes phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase.[10]

-

Reaction Initiation and Measurement: The deproteinized and neutralized sample is added to the assay mixture. The reaction is initiated by the addition of bisphosphoglycerate phosphatase. The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Quantification: The concentration of 2,3-BPG is determined by comparing the rate of NADH oxidation to a standard curve prepared with known concentrations of 2,3-BPG.

Assay of Bisphosphoglycerate Mutase (BPGM) Activity

Principle: The activity of bisphosphoglycerate mutase (BPGM), the enzyme responsible for the synthesis of 2,3-BPG from 1,3-bisphosphoglycerate, can be determined using a coupled enzyme assay. The production of 2,3-BPG is linked to a reaction that can be monitored spectrophotometrically. Alternatively, enzyme-linked immunosorbent assays (ELISAs) are available for the quantitative determination of BPGM protein levels.[11][12][13]

Methodology (Coupled Enzyme Assay):

-

Sample Preparation: Erythrocytes are lysed to release their contents, and the hemolysate is used as the enzyme source.

-

Assay Mixture: A reaction mixture is prepared containing a buffer, the substrate 1,3-bisphosphoglycerate, and any necessary cofactors.

-

Coupling Reactions: The product, 2,3-BPG, can be subsequently hydrolyzed by a phosphatase, and the resulting 3-phosphoglycerate can be measured through a series of reactions leading to a change in NADH absorbance, similar to the 2,3-BPG measurement assay.

-

Measurement: The rate of change in absorbance at 340 nm is proportional to the BPGM activity.

Determination of the Hemoglobin-Oxygen Dissociation Curve

Principle: The hemoglobin-oxygen dissociation curve illustrates the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen. This curve can be determined experimentally by exposing a blood sample to varying oxygen tensions and measuring the corresponding hemoglobin saturation.[14]

Methodology (Polarographic/Spectrophotometric Method):

-

Sample Preparation: A sample of whole blood or a red blood cell suspension is placed in a tonometer, a device that allows for the equilibration of the sample with gases of known oxygen concentrations.

-

Deoxygenation and Reoxygenation: The sample is first deoxygenated by flushing with an oxygen-free gas mixture (e.g., nitrogen). Then, gas mixtures with progressively increasing oxygen concentrations are introduced.

-

Measurement: At each oxygen tension, the pO2 is measured using a Clark-type oxygen electrode, and the corresponding hemoglobin oxygen saturation is determined spectrophotometrically by measuring the absorbance at wavelengths where oxyhemoglobin and deoxyhemoglobin have different absorption characteristics.[15][16]

-

Data Analysis: The data points of pO2 versus oxygen saturation are plotted to generate the dissociation curve. The P50 value, the pO2 at which hemoglobin is 50% saturated, is a key parameter derived from this curve.[17]

Conclusion

The Luebering-Rapoport shunt, through its production of 2,3-BPG, represents a critical regulatory node in erythrocyte metabolism, fine-tuning the delivery of oxygen to tissues throughout the body. Its activity is modulated in response to physiological demands, such as adaptation to high altitude and in pathological states like anemia and chronic lung disease.[6] The methodologies outlined in this guide provide a framework for the quantitative assessment of this pathway and its physiological consequences. For researchers and professionals in drug development, a thorough understanding of the Luebering-Rapoport shunt offers potential avenues for therapeutic intervention in conditions characterized by impaired oxygen transport. Further investigation into the intricate regulation of this shunt will undoubtedly continue to yield valuable insights into human physiology and disease.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Model of 2,3-bisphosphoglycerate metabolism in the human erythrocyte based on detailed enzyme kinetic equations: in vivo kinetic characterization of 2,3-bisphosphoglycerate synthase/phosphatase using 13C and 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in 2,3-DPG content and oxygen affinity in erythrocytes stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Model of 2,3-bisphosphoglycerate metabolism in the human erythrocyte based on detailed enzyme kinetic equations: computer simulation and metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. mybiosource.com [mybiosource.com]

- 13. An enzyme‐linked immunosorbent assay and reference ranges for bisphosphoglycerate mutase in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. physiology - How does one experimentally obtain a hemoglobin-oxygen dissociation curve? - Biology Stack Exchange [biology.stackexchange.com]

- 17. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]

Regulation of 2,3-Diphosphoglyceric Acid Metabolism: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis and Degradation of a Key Allosteric Effector

Introduction

2,3-Diphosphoglyceric acid (2,3-DPG), also known as 2,3-bisphosphoglycerate (2,3-BPG), is a crucial small molecule primarily found in the erythrocytes of mammals. It plays a pivotal role in regulating the oxygen-carrying capacity of hemoglobin. By binding preferentially to deoxyhemoglobin, 2,3-DPG stabilizes the T-state conformation, leading to a decrease in hemoglobin's affinity for oxygen and facilitating oxygen release to the tissues. The intracellular concentration of 2,3-DPG is tightly controlled through a delicate balance between its synthesis and degradation, a process governed by the bifunctional enzyme diphosphoglycerate mutase (DPGM). This technical guide provides a comprehensive overview of the regulatory mechanisms governing 2,3-DPG metabolism, intended for researchers, scientists, and professionals in drug development.

The Rapoport-Luebering Shunt: The Hub of 2,3-DPG Metabolism

The synthesis and degradation of 2,3-DPG occur via the Rapoport-Luebering shunt, a side pathway of glycolysis in erythrocytes. This shunt bypasses the ATP-generating step catalyzed by phosphoglycerate kinase.

Synthesis of 2,3-DPG: The synthesis of 2,3-DPG is catalyzed by the synthase activity of DPGM. This reaction involves the isomerization of 1,3-bisphosphoglycerate (1,3-BPG), a glycolytic intermediate, to 2,3-DPG.

Degradation of 2,3-DPG: The degradation of 2,3-DPG is catalyzed by the phosphatase activity of DPGM, which hydrolyzes 2,3-DPG to 3-phosphoglycerate (3-PG) and inorganic phosphate (Pi). 3-PG can then re-enter the glycolytic pathway.

Regulation of Diphosphoglycerate Mutase (DPGM) Activity

The activity of the bifunctional enzyme DPGM is the primary point of control for 2,3-DPG levels. Its synthase and phosphatase activities are reciprocally regulated by a variety of factors.

Allosteric Regulation

A key feature of DPGM regulation is its response to allosteric effectors, which differentially modulate its synthase and phosphatase activities.

-

2,3-Diphosphoglycerate (2,3-DPG): 2,3-DPG itself acts as a feedback inhibitor of the synthase activity of DPGM[1]. This feedback mechanism helps to maintain stable intracellular concentrations of 2,3-DPG.

-

2-Phosphoglycolate (2-PG): 2-Phosphoglycolate is a potent allosteric activator of the phosphatase activity of DPGM. The binding of 2-PG to a site distinct from the active site is thought to induce a conformational change that enhances the hydrolysis of 2,3-DPG. The activation is concentration-dependent, significantly increasing the phosphatase activity even at low micromolar concentrations of 2-PG.

-

3-Phosphoglycerate (3-PG): 3-Phosphoglycerate acts as an inhibitor of the phosphatase activity of DPGM. This inhibition is competitive with respect to 2,3-DPG, suggesting that 3-PG binds to the active site of the enzyme.

Regulation by pH

The intracellular pH of erythrocytes is a critical determinant of 2,3-DPG concentration.

-

Alkalosis (Higher pH): An increase in pH stimulates glycolysis, leading to an increased supply of 1,3-BPG for 2,3-DPG synthesis. Concurrently, alkalosis inhibits the phosphatase activity of DPGM. The net result is an accumulation of 2,3-DPG.

-

Acidosis (Lower pH): A decrease in pH has the opposite effect. Acidosis inhibits glycolysis, reducing the availability of 1,3-BPG. Furthermore, the synthase activity of DPGM is strongly inhibited by protons, while the phosphatase activity is activated. This leads to a net decrease in 2,3-DPG levels.

Hormonal Regulation

Certain hormones can influence the levels of 2,3-DPG in erythrocytes, primarily by modulating the expression or activity of glycolytic enzymes.

-

Thyroid Hormones: Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), have been shown to increase the concentration of 2,3-DPG. This effect is believed to be mediated by the stimulation of erythrocyte glycolytic activity, leading to an increased synthesis of 2,3-DPG. Studies suggest that thyroid hormones may directly stimulate the diphosphoglycerate mutase enzyme.

-

Androgens: Androgens have also been reported to induce an increase in erythrocytic 2,3-DPG levels.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data on the kinetics of diphosphoglycerate mutase.

Table 1: Kinetic Parameters of DPGM Phosphatase Activity in the Presence of 2-Phosphoglycolate.

| 2-Phosphoglycolate (µM) | Km for 2,3-DPG (µM) | kcat (s-1) |

| 0 | 77.9 | 0.03 |

| 10 | 42.0 | 0.12 |

| 25 | 69.8 | 0.25 |

| 50 | 117.0 | 0.45 |

| 100 | 198.0 | 0.81 |

| 250 | 432.0 | 1.80 |

| 500 | 780.0 | 3.20 |

| 1000 | 1400.0 | 5.60 |

Data adapted from kinetic analysis of 2,3-BPG hydrolysis by BPGM.

Table 2: Influence of pH on DPGM Activity.

| pH | Synthase Activity | Phosphatase Activity |

| 6.9 | Strongly Inhibited | Activated |

| 7.4 | Optimal | Less Active |

Qualitative summary based on multiple sources.

Experimental Protocols

Measurement of 2,3-Diphosphoglycerate Concentration in Red Blood Cells

1. Spectrophotometric Enzymatic Assay

This method is based on the enzymatic degradation of 2,3-DPG and the subsequent measurement of NADH oxidation.

Principle: 2,3-DPG is hydrolyzed by the phosphatase activity of phosphoglycerate mutase (PGM), activated by glycolate-2-phosphate, to produce 3-phosphoglycerate (3-PG). 3-PG is then converted through a series of coupled enzymatic reactions involving phosphoglycerate kinase (PGK), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), triosephosphate isomerase (TIM), and glycerol-3-phosphate dehydrogenase (GDH). This reaction sequence leads to the oxidation of two moles of NADH for every mole of 2,3-DPG present in the sample. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the initial concentration of 2,3-DPG.

Reagents:

-

Deproteinization Solution: 0.6 M Perchloric Acid

-

Neutralization Solution: 2.5 M Potassium Carbonate

-

Assay Buffer: 48 mM Triethanolamine buffer, pH 7.6, containing 5.2 mM EDTA and 5.3 mM MgCl2

-

ATP/NADH Solution: Prepare fresh by dissolving ATP and NADH in assay buffer to final concentrations of approximately 10 mM and 2 mM, respectively.

-

Enzyme Mix 1: A lyophilized mixture containing PGM, PGK, GAP-DH, TIM, and GDH. Reconstitute according to the manufacturer's instructions.

-

Enzyme Mix 2 (Activating PGM): A lyophilized mixture containing PGM and glycolate-2-phosphate. Reconstitute according to the manufacturer's instructions.

Procedure:

-

Sample Preparation (Deproteinization):

-

To 1 volume of whole blood, add 4 volumes of ice-cold 0.6 M perchloric acid.

-

Mix thoroughly and centrifuge at 3000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize by adding 1/10th volume of 2.5 M potassium carbonate.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

The resulting supernatant is the sample for the assay.

-

-

Assay:

-

In a cuvette, mix the assay buffer, ATP/NADH solution, and Enzyme Mix 1.

-

Add the deproteinized sample to the cuvette and mix.

-

Incubate at room temperature for 5 minutes to allow for the conversion of any endogenous 3-PG.

-

Read the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding Enzyme Mix 2 (activating PGM).

-

Monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).

-

The change in absorbance (ΔA = A1 - A2) is used to calculate the 2,3-DPG concentration.

-

Calculation: The concentration of 2,3-DPG can be calculated using the Beer-Lambert law, taking into account the stoichiometry of the reaction (2 moles of NADH oxidized per mole of 2,3-DPG) and the dilution of the sample.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of 2,3-DPG.

Principle: 2,3-DPG is extracted from red blood cells and separated from other cellular components using liquid chromatography. The separated 2,3-DPG is then ionized and detected by a tandem mass spectrometer. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of packed red blood cells, add a known amount of a stable isotope-labeled internal standard for 2,3-DPG.

-

Add 4 volumes of ice-cold methanol to precipitate proteins.

-

Vortex thoroughly and incubate at -20°C for at least 2 hours.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column for separation.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Monitor the specific precursor-to-product ion transitions for both 2,3-DPG and its internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Data Analysis: Construct a calibration curve using known concentrations of 2,3-DPG and the internal standard. The concentration of 2,3-DPG in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

The regulation of 2,3-diphosphoglycerate synthesis and degradation is a complex process, finely tuned to meet the oxygen delivery demands of the body. The bifunctional enzyme diphosphoglycerate mutase is the central player in this regulatory network, with its synthase and phosphatase activities being modulated by allosteric effectors, pH, and hormonal signals. A thorough understanding of these regulatory mechanisms is essential for researchers in hematology, physiology, and drug development, particularly for investigating conditions associated with altered oxygen transport and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists working in this critical area of research.

References

The Clinical Significance of 2,3-Diphosphoglyceric Acid Levels in Human Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Diphosphoglyceric acid (2,3-DPG), a small glycolytic intermediate found in high concentrations in human erythrocytes, plays a pivotal role in oxygen homeostasis. Its primary function is to allosterically modulate the oxygen affinity of hemoglobin, thereby facilitating oxygen release to the tissues. Alterations in 2,3-DPG levels are observed in a multitude of physiological and pathological states, making it a significant biomarker and a potential therapeutic target. This technical guide provides a comprehensive overview of the clinical significance of 2,3-DPG, including its synthesis and metabolism, its role in various diseases, methods for its quantification, and its implications for blood storage and transfusion medicine.

Introduction

This compound, also known as 2,3-bisphosphoglycerate (2,3-BPG), is a key organic phosphate in red blood cells.[1] It is a product of the Rapoport-Luebering shunt, a side pathway of glycolysis.[2] The profound impact of 2,3-DPG on the oxygen-hemoglobin dissociation curve was first elucidated in 1967, revolutionizing our understanding of oxygen transport.[3] An increase in intra-erythrocytic 2,3-DPG concentration decreases hemoglobin's affinity for oxygen, shifting the oxygen dissociation curve to the right and enhancing oxygen delivery to peripheral tissues.[1][2] Conversely, a decrease in 2,3-DPG levels leads to a leftward shift, increasing oxygen affinity and potentially causing tissue hypoxia.[1] This guide will delve into the multifaceted clinical relevance of 2,3-DPG levels in human health and disease.

Biochemistry and Metabolism of 2,3-DPG

The synthesis and degradation of 2,3-DPG are intricately linked to the glycolytic pathway within erythrocytes through the Rapoport-Luebering shunt.

The Rapoport-Luebering Shunt

The Rapoport-Luebering shunt bypasses the ATP-generating step in glycolysis catalyzed by phosphoglycerate kinase. Instead, 1,3-bisphosphoglycerate is converted to 2,3-bisphosphoglycerate by the enzyme bisphosphoglycerate mutase.[4] 2,3-DPG is then hydrolyzed to 3-phosphoglycerate by 2,3-bisphosphoglycerate phosphatase, re-entering the main glycolytic pathway.[4] This shunt is crucial for maintaining the high concentrations of 2,3-DPG necessary for efficient oxygen release.

References

Methodological & Application

Application Notes and Protocols for Spectrophotometric Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Whole Blood

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the spectrophotometric measurement of 2,3-diphosphoglycerate (2,3-DPG) in whole blood samples. The following sections offer comprehensive guidance on two primary methodologies: enzymatic assays and Enzyme-Linked Immunosorbent Assays (ELISA), enabling researchers to select and implement the most suitable method for their specific needs.

Introduction

2,3-Diphosphoglycerate (2,3-DPG) is a crucial metabolite in erythrocytes that regulates the oxygen affinity of hemoglobin.[1] Its concentration can be indicative of various physiological and pathological states, making its accurate measurement essential in many areas of research and drug development. Spectrophotometric methods offer reliable and accessible means for quantifying 2,3-DPG in whole blood. This document outlines the principles, protocols, and performance characteristics of the most common spectrophotometric approaches.

Methodologies for 2,3-DPG Measurement

Two principal spectrophotometric methods are widely employed for the quantification of 2,3-DPG in whole blood:

-

Enzymatic Assays: These methods are based on the enzymatic conversion of 2,3-DPG, leading to a change in the absorbance of a reporter molecule, typically the oxidation of NADH to NAD+.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): These immunoassays utilize the high specificity of antibodies to detect 2,3-DPG. They are available in two main formats: sandwich ELISA and competitive ELISA.[3][4]

Quantitative Data Presentation

The following tables summarize the quantitative performance data for commercially available enzymatic and ELISA kits for 2,3-DPG measurement.

Table 1: Performance Characteristics of Enzymatic 2,3-DPG Assay Kits

| Parameter | Sigma-Aldrich/Roche Assay |

| Principle | Enzymatic, NADH Oxidation |

| Detection Range | 0.02–0.15 µmol in the assay |

| Wavelength | 340 nm, Hg 365 nm, or Hg 334 nm |

| Sample Type | Whole Blood |

| Precision (CV%) | Not explicitly stated in the provided manual. A study using this kit reported a CV between 0.30% and 0.76%.[2] |

Table 2: Performance Characteristics of 2,3-DPG ELISA Kits

| Parameter | Cusabio (Sandwich)[5] | AMSBIO (Competitive)[3] | Lablisa (Sandwich)[6] | ELK Biotechnology (Sandwich)[7] |

| Principle | Sandwich ELISA | Competitive ELISA | Sandwich ELISA | Sandwich ELISA |

| Detection Range | 0.312 - 20 µmol/mL | Not specified, but sensitivity is 0.1 µmol/mL | 0.32 - 20 µmol/mL | 0.32 - 20 µmol/mL |

| Sensitivity | 0.078 µmol/mL | 0.1 µmol/mL | 0.14 µmol/mL | 0.14 µmol/mL |

| Sample Type | Serum, Plasma, Tissue Homogenates, Cell Lysates | Serum, Plasma, Cell Culture Supernatants, Body Fluid, Tissue Homogenate | Serum, Plasma | Serum, plasma, tissue homogenates, cell lysates and other biological fluids |

| Intra-Assay Precision (CV%) | < 8% | 4.4%, 5.6% | < 8% | < 8% |

| Inter-Assay Precision (CV%) | < 10% | 6.6%, 7.9% | < 10% | < 10% |

| Spike Recovery | 85-94% (Serum), 80-89% (EDTA Plasma) | 94-103% | 90-105% (Serum), 80-92% (EDTA Plasma), 88-102% (Heparin Plasma) | Not specified |

| Linearity | 92-100% (Neat), 92-103% (1:2), 90-99% (1:4), 85-96% (1:8) | Not specified | Not specified | Assayed by testing samples spiked with appropriate concentration and their serial dilutions. |

Experimental Protocols

Enzymatic Assay Protocol (Based on Sigma-Aldrich/Roche Kit)[3]

This protocol describes the determination of 2,3-DPG in whole blood using an enzymatic assay that measures the decrease in NADH concentration.

4.1.1. Principle

2,3-DPG is hydrolyzed to 3-phosphoglycerate (3-PG) and inorganic phosphate by the enzyme phosphoglycerate mutase (PGM), which is activated by glycolate-2-phosphate. The 3-PG is then converted in a series of enzymatic reactions that ultimately leads to the oxidation of NADH to NAD+. The decrease in absorbance at 340, 334, or 365 nm is proportional to the amount of 2,3-DPG in the sample.

4.1.2. Sample Preparation (Deproteinization)

-

Collect venous blood in ice-cooled heparinized tubes.

-

Immediately pipette 1 mL of whole blood into a centrifuge tube containing 5 mL of ice-cold 0.6 M perchloric acid.

-

Mix thoroughly by repeated inversion.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube.

-

Neutralize the supernatant by adding 2.5 M potassium carbonate.

-

Keep the mixture in an ice bath for at least 60 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Use the clear supernatant for the assay.

4.1.3. Reagent Preparation

-

Reagents are typically provided in the kit and should be prepared according to the manufacturer's instructions. This usually involves dissolving lyophilized enzymes and cofactors in the provided buffers.

4.1.4. Assay Procedure

-

Pipette the reaction mixture (containing buffer, ATP, NADH, and a cocktail of enzymes except for the specific PGM) into a cuvette.

-

Add the deproteinized sample supernatant.

-

Mix and incubate for approximately 5 minutes at room temperature to allow for the conversion of any interfering substances.

-

Measure the initial absorbance (A1) at 340 nm (or Hg 365 nm or Hg 334 nm).

-

Start the reaction by adding the phosphoglycerate mutase (PGM) solution activated with glycolate-2-phosphate.

-

Mix and incubate for approximately 25 minutes at room temperature.

-

Measure the final absorbance (A2).

-

Calculate the absorbance difference (ΔA = A1 - A2) for the sample and a blank.

-

The concentration of 2,3-DPG is calculated using the molar extinction coefficient of NADH.

Sandwich ELISA Protocol (General)[6][7][8]

This protocol provides a general procedure for a sandwich ELISA for 2,3-DPG measurement. Specific details may vary between commercial kits.

4.2.1. Principle

In a sandwich ELISA, the wells of a microplate are pre-coated with a capture antibody specific for 2,3-DPG. The sample is added, and any 2,3-DPG present binds to the capture antibody. After washing, a biotin-conjugated detection antibody, also specific for 2,3-DPG, is added, which binds to a different epitope on the 2,3-DPG molecule. Subsequently, a streptavidin-HRP conjugate is added, which binds to the biotin. Finally, a substrate solution is added, which is converted by the HRP to produce a colored product. The intensity of the color is directly proportional to the concentration of 2,3-DPG.

4.2.2. Assay Procedure

-

Prepare standards and samples at the desired dilutions.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C).

-

Wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.

-

Add 100 µL of the biotin-conjugated detection antibody to each well.

-

Incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).

-

Wash the plate as described in step 4.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for a specified time (e.g., 30 minutes to 1 hour) at a specific temperature (e.g., 37°C).

-

Wash the plate as described in step 4.

-

Add 90-100 µL of TMB substrate solution to each well.

-

Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm within a short timeframe (e.g., 5-10 minutes).

-

Construct a standard curve and determine the concentration of 2,3-DPG in the samples.

Competitive ELISA Protocol (General)[4]

This protocol provides a general procedure for a competitive ELISA for 2,3-DPG measurement.

4.3.1. Principle

In a competitive ELISA, the wells of a microplate are pre-coated with a capture antibody specific for 2,3-DPG. The sample is incubated with a fixed amount of HRP-conjugated 2,3-DPG. This mixture is then added to the wells. The 2,3-DPG in the sample competes with the HRP-conjugated 2,3-DPG for binding to the limited number of capture antibody sites. After washing, a substrate solution is added. The intensity of the resulting color is inversely proportional to the concentration of 2,3-DPG in the sample.

4.3.2. Assay Procedure

-

Prepare standards and samples.

-

Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Add 50 µL of HRP-conjugated 2,3-DPG to each well (except the blank).

-

Incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).

-

Wash the plate multiple times (e.g., 5 times) with the provided wash buffer.

-

Add 90-100 µL of TMB substrate solution to each well.

-

Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm.

-

Construct a standard curve and determine the concentration of 2,3-DPG in the samples.

Visualizations

The following diagrams illustrate the biochemical pathway of the enzymatic assay and the workflows of the different ELISA formats.

Caption: Biochemical pathway of the enzymatic 2,3-DPG assay.

Caption: Experimental workflows for 2,3-DPG measurement methods.

Conclusion

Both enzymatic and ELISA-based spectrophotometric methods provide robust and reliable means for the quantification of 2,3-DPG in whole blood. Enzymatic assays are a classic and well-validated approach, while ELISA kits offer high sensitivity and specificity, with the convenience of pre-packaged reagents. The choice of method will depend on the specific requirements of the study, including sample throughput, required sensitivity, and available laboratory equipment. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in making an informed decision and successfully implementing the chosen method.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. scribd.com [scribd.com]

- 5. cusabio.com [cusabio.com]

- 6. labrecon.in [labrecon.in]

- 7. Human 2,3-DPG(2,3-Diphosphoglycerate) ELISA Kit [elkbiotech.com]

Application Notes and Protocols for the Determination of 2,3-Diphosphoglyceric Acid (2,3-DPG) Concentration

Introduction

2,3-Diphosphoglyceric acid (2,3-DPG), also known as 2,3-bisphosphoglycerate (2,3-BPG), is a crucial small molecule primarily found in red blood cells (RBCs) at a concentration of approximately 5 mmol/L. It is an isomer of the glycolytic intermediate 1,3-bisphosphoglyceric acid. The primary physiological role of 2,3-DPG is to regulate the oxygen affinity of hemoglobin. It binds with greater affinity to deoxygenated hemoglobin than to oxygenated hemoglobin, causing a conformational change that promotes the release of oxygen to the tissues. This allosteric mechanism results in a rightward shift of the oxygen-hemoglobin dissociation curve, enhancing the ability of RBCs to deliver oxygen where it is most needed.

The concentration of 2,3-DPG is altered in various physiological and pathological states. For instance, levels can increase in response to chronic hypoxia, such as at high altitudes or in patients with chronic lung disease, as an adaptive mechanism to improve oxygen unloading. Therefore, the accurate quantification of 2,3-DPG is essential for researchers and clinicians in fields ranging from hematology and sports medicine to drug development for conditions like sickle cell disease and for assessing the quality of stored blood.

This document provides detailed protocols for the two most common methods for determining 2,3-DPG concentration: a spectrophotometric enzymatic assay and an enzyme-linked immunosorbent assay (ELISA).

Method 1: Spectrophotometric Enzymatic Assay

This method relies on a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be measured as a decrease in absorbance at 340, 334, or 365 nm.

Principle of the Assay

The assay is based on the enzymatic cleavage of 2,3-DPG. The reaction cascade is as follows:

-

Initiation: Phosphoglycerate mutase (PGM), activated by glycolate-2-phosphate, catalyzes the conversion of 2,3-DPG to 3-phosphoglycerate (3-PG).

-

Coupled Reactions: 3-PG is then converted through a series of enzymatic steps involving phosphoglycerate kinase (PGK), glyceraldehyde-3-phosphate dehydrogenase (GAP-DH), triosephosphate isomerase (TIM), and glycerol-3-phosphate dehydrogenase (GDH).

-

Detection: In this cascade, two molecules of NADH are oxidized to NAD+ for each molecule of 2,3-DPG that is consumed. The decrease in NADH concentration is directly proportional to the initial amount of 2,3-DPG in the sample and is measured by the change in absorbance.

Figure 1. Signaling pathway for the enzymatic determination of 2,3-DPG.

Experimental Protocol: Spectrophotometric Assay

This protocol is adapted from the Roche 2,3-DPG diagnostic kit.

A. Sample Preparation (Blood)

Note: The 2,3-DPG content in blood changes rapidly after collection. Deproteinization must be carried out immediately.

-

Pipette 5 mL of ice-cold 0.6 M perchloric acid into a 10 mL centrifuge tube.

-

Add 1 mL of whole blood (collected in heparinized tubes) and mix thoroughly.

-

Centrifuge the mixture at 5,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 4 mL of the clear, colorless supernatant to a new tube.

-

Neutralize the supernatant by adding 0.5 mL of 2.5 M potassium carbonate solution.

-

Incubate the tube in an ice bath for at least 60 minutes to allow for the precipitation of potassium perchlorate.

-

Remove the precipitate by centrifugation or filtration in the cold.

-

The resulting supernatant is used for the assay. Note: 2,3-DPG is stable for at least one day in this neutralized extract.

B. Reagent Preparation

Prepare working solutions according to the manufacturer's instructions. A typical assay mixture includes a triethanolamine buffer, ATP, NADH, and a cocktail of the enzymes PGK, GAP-DH, TIM, and GDH. The initiating enzyme, PGM, is added separately.

C. Assay Procedure

-

Pipette the assay buffer/enzyme mixture into a cuvette.

-

Add 0.1 mL of the prepared sample supernatant.

-

Mix and incubate for approximately 5 minutes at room temperature to allow for the conversion of any pre-existing 2-PG and 3-PG in the sample.

-

Read the initial absorbance (A1) at 340 nm (or Hg 365 nm, Hg 334 nm).

-

Start the main reaction by adding the PGM enzyme solution (activated with glycolate-2-phosphate).

-

Mix thoroughly and incubate for approximately 30 minutes at room temperature.

-

Read the final absorbance (A2).

-

Repeat steps 1-7 for a blank using water instead of the sample.

-

Calculate the change in absorbance (ΔA) for both the sample and the blank: ΔA = A1 - A2.

-

Determine the corrected ΔA: ΔA_corrected = ΔA_sample - ΔA_blank.

D. Calculation of 2,3-DPG Concentration

The concentration of 2,3-DPG in the original blood sample is calculated using the Beer-Lambert law. The specific formula depends on the volumes used, the light path, the molar extinction coefficient of NADH, and the dilution factor from sample preparation.

Example calculation for blood (in mmol/L) at 340 nm: c = (ΔA_corrected * V_total) / (ε * d * V_sample * F) * 2 Where:

-

V_total: Total volume in the cuvette (e.g., 2.24 mL)

-

ε: Molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹)

-

d: Light path of the cuvette (typically 1 cm)

-

V_sample: Volume of sample extract used (e.g., 0.1 mL)

-

F: Dilution factor from sample preparation (e.g., 6.582 for blood with 80% water content)

-

2: Stoichiometric factor (2 moles of NADH oxidized per mole of 2,3-DPG)

Figure 2. Experimental workflow for the spectrophotometric enzymatic assay.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA methods utilize specific antibodies to quantify 2,3-DPG. They are often available as commercial kits and can be performed in a 96-well plate format, allowing for higher throughput. Two common formats are the sandwich ELISA and the competitive ELISA.

Protocol 1: Sandwich ELISA

Principle of the Assay

This technique employs a pair of antibodies specific to 2,3-DPG.

-

A capture antibody pre-coated onto the microplate wells binds 2,3-DPG from the sample.

-

After washing away unbound substances, a biotin-conjugated detection antibody is added, which binds to a different epitope on the captured 2,3-DPG.

-

Streptavidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotin on the detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

-

The reaction is stopped, and the color intensity, measured spectrophotometrically, is directly proportional to the amount of 2,3-DPG in the sample.

A. Sample Preparation

-

Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C, then centrifuge at 1000 x g for 20 minutes. Use the serum immediately or aliquot and store at -20°C or -80°C.

-

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Use the plasma immediately or store as described for serum.

-

Other Samples: Protocols for tissue homogenates and cell lysates often involve homogenization in PBS followed by centrifugation to remove debris.

B. Assay Procedure

-

Prepare all reagents, standards, and samples as directed in the kit manual. It is recommended that all standards and samples be run in duplicate.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Cover the plate and incubate for the specified time (e.g., 80 minutes at 37°C).

-

Aspirate the liquid from each well and wash the plate (e.g., 3 times) with the provided wash buffer.

-

Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate.

-

Aspirate and wash the plate as in step 4.

-

Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate.

-

Aspirate and wash the plate as in step 4.

-

Add 90-100 µL of TMB substrate solution to each well. Incubate in the dark until color develops.

-

Add 50 µL of stop solution to each well. The color will change (e.g., from blue to yellow).

-

Read the absorbance at 450 nm within 5-10 minutes of adding the stop solution.

-

Construct a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of 2,3-DPG in the samples.

Figure 3. Experimental workflow for a typical Sandwich ELISA.

Protocol 2: Competitive ELISA

Principle of the Assay

This format is used when the target molecule is small, like 2,3-DPG.

-

A monoclonal anti-2,3-DPG antibody is coated onto the microplate wells.

-

The sample is added to the wells along with a fixed amount of 2,3-DPG conjugated to an enzyme (e.g., HRP).

-

The 2,3-DPG in the sample and the 2,3-DPG-HRP conjugate compete for binding to the limited number of antibody sites on the plate.

-

After incubation, the wells are washed to remove unbound components.

-

A substrate solution is added, and the HRP enzyme on the bound conjugate develops a color.

-

The intensity of the color is inversely proportional to the concentration of 2,3-DPG in the sample. A higher concentration of 2,3-DPG in the sample means less 2,3-DPG-HRP will bind, resulting in a weaker color signal.

A. Assay Procedure

-

Prepare all reagents, standards, and samples as per the kit manual.

-

Add 50 µL of standard or sample to each well.

-

Immediately add 50 µL of the 2,3-DPG-HRP conjugate to each well (except the blank).

-

Mix, cover the plate, and incubate for 1 hour at 37°C.

-

Aspirate and wash the plate (e.g., 5 times).

-

Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C.

-

Add 50 µL of stop solution.

-

Read the absorbance at 450 nm.

-

Construct a standard curve by plotting the mean absorbance against the concentration of the standards. The resulting curve will show a decreasing signal with increasing concentration. Use this curve to determine the sample concentrations.

Figure 4. Experimental workflow for a Competitive ELISA.

Data Presentation: Summary of Assay Parameters

The following table summarizes key quantitative parameters for the described assay protocols for easy comparison.

| Parameter | Spectrophotometric Enzymatic Assay | Sandwich ELISA | Competitive ELISA |

| Principle | Enzymatic cascade, NADH oxidation | Antibody-Antigen-Antibody sandwich | Competitive binding |

| Sample Type | Deproteinized whole blood extract | Serum, plasma, cell lysates, tissue homogenates | Serum, plasma, cell lysates, other biological fluids |

| Detection Method | Spectrophotometry (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) |

| Measurement λ | 340 nm, 334 nm, or 365 nm | 450 nm | 450 nm |

| Signal Proportionality | Inversely proportional to concentration (measures NADH decrease) | Directly proportional to concentration | Inversely proportional to concentration |

| Assay Range | ~0.02 - 0.15 µmol in the assay | ~0.3 - 20 µmol/mL | Varies by kit, e.g., sensitivity of 0.1 µmol/mL |

| Total Assay Time | ~1 - 2 hours (including sample prep) | ~3 - 5 hours | ~1.5 - 2 hours |

| Key Reagents | PGM, PGK, GAP-DH, TIM, GDH, ATP, NADH | Capture Ab, Detection Ab, Streptavidin-HRP, TMB | Coated Ab, 2,3-DPG-HRP conjugate, TMB |

| Sample Prep | Immediate deproteinization required | Centrifugation, possible dilution | Centrifugation, possible dilution |

Application Notes and Protocols for In Vitro Reconstitution of Hemoglobin with 2,3-Diphosphoglyceric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphosphoglyceric Acid (2,3-DPG), also known as 2,3-bisphosphoglycerate (2,3-BPG), is a crucial allosteric effector of hemoglobin in red blood cells.[1][2] It plays a vital role in regulating the oxygen affinity of hemoglobin, thereby facilitating the release of oxygen to the tissues.[3][4][5] In its purified, or "stripped," form, hemoglobin exhibits a high affinity for oxygen. The reconstitution of stripped hemoglobin with 2,3-DPG in vitro is a fundamental technique for studying the allosteric regulation of hemoglobin, for screening potential new drug candidates that modulate oxygen affinity, and for the development of hemoglobin-based oxygen carriers.

These application notes provide a detailed protocol for the in vitro reconstitution of hemoglobin with 2,3-DPG, including the preparation of stripped hemoglobin and the subsequent analysis of the effect of 2,3-DPG on oxygen affinity.

Data Presentation

The following table summarizes the quantitative data on the interaction between human hemoglobin A and 2,3-DPG.

| Parameter | Deoxyhemoglobin (T-state) | Oxyhemoglobin (R-state) | Carbonmonoxyhemoglobin | Reference |

| Dissociation Constant (Kd) | 0.39 ± 0.26 mM | 1.8 ± 0.5 mM | 1.98 ± 0.26 mM | [6] |

| P50 (no 2,3-DPG) | ~5 mmHg | - | - | [7] |

| P50 (with 2,3-DPG) | ~26 mmHg | - | - | [7] |

| Physiological Concentration of 2,3-DPG in RBCs | ~5 mmol/L | ~5 mmol/L | - | [5] |

Experimental Protocols

This section details the methodologies for the key experiments involved in the in vitro reconstitution of hemoglobin with 2,3-DPG.

Protocol 1: Preparation of "Stripped" Hemoglobin (Purification from Red Blood Cells)

This protocol describes the isolation and purification of hemoglobin from red blood cells, effectively removing endogenous 2,3-DPG.

Materials:

-

Fresh or outdated human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hypotonic lysis buffer (e.g., 5 mM phosphate buffer, pH 7.4)

-

Anion exchange chromatography column (e.g., Q-Sepharose)

-

Elution buffers for chromatography

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Washing of Red Blood Cells:

-

Centrifuge the whole blood to pellet the RBCs.

-

Aspirate the plasma and buffy coat.

-

Resuspend the RBCs in 3-5 volumes of cold PBS, pH 7.4.

-

Centrifuge and discard the supernatant. Repeat this washing step 3-4 times to remove plasma proteins.

-

-

Hemolysis:

-

To the washed RBC pellet, add 2-3 volumes of cold hypotonic lysis buffer.

-

Mix gently and allow to stand on ice for 30-60 minutes to ensure complete lysis.

-

Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the RBC ghosts (membranes).

-

-

Purification of Hemoglobin:

-

Carefully collect the supernatant containing the hemoglobin solution.

-

For further purification and to ensure removal of all 2,3-DPG, perform anion exchange chromatography.

-

Equilibrate the anion exchange column with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Load the hemoglobin solution onto the column.

-

Wash the column with the equilibration buffer to remove any unbound proteins.

-

Elute the hemoglobin using a salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer).

-

Collect the fractions containing purified hemoglobin, identified by its characteristic red color and absorbance at 415 nm (Soret peak).

-

-

Concentration and Buffer Exchange:

-

Pool the pure hemoglobin fractions.

-

Concentrate the hemoglobin solution and exchange the buffer to the desired experimental buffer (e.g., a buffer suitable for oxygen affinity measurements) using ultrafiltration.

-

-

Quality Control:

-

Determine the concentration and purity of the stripped hemoglobin using spectrophotometry (measuring absorbance at 540 nm for oxyhemoglobin) and SDS-PAGE.

-

Protocol 2: In Vitro Reconstitution of Hemoglobin with 2,3-DPG

This protocol describes the addition of 2,3-DPG to the stripped hemoglobin and the subsequent analysis of its effect on oxygen affinity.

Materials:

-

Stripped hemoglobin solution

-

This compound pentasodium salt solution (stock solution of known concentration)

-

Experimental buffer (e.g., HEPES or Bis-Tris buffer, pH 7.4)

-

Hemox™ Analyzer or similar instrument for measuring oxygen-hemoglobin dissociation curves

-

Nitrogen and compressed air sources

Procedure:

-

Preparation of Hemoglobin Samples:

-

Dilute the stripped hemoglobin to the desired concentration (e.g., 50 µM) in the experimental buffer.

-

Prepare a series of hemoglobin samples with varying concentrations of 2,3-DPG (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). Ensure the final volume and hemoglobin concentration are the same in all samples.

-

Include a control sample of stripped hemoglobin with no added 2,3-DPG.

-

-

Incubation:

-

Incubate the samples at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 30 minutes) to allow for the binding of 2,3-DPG to hemoglobin to reach equilibrium.

-

-

Measurement of Oxygen-Hemoglobin Dissociation Curve:

-

Use a Hemox™ Analyzer or a similar instrument to measure the oxygen-hemoglobin dissociation curve for each sample.

-

The instrument will typically deoxygenate the sample with nitrogen and then re-oxygenate it with a precise mixture of gases, while continuously measuring the partial pressure of oxygen (pO2) and the percentage of oxyhemoglobin.

-

-

Data Analysis:

-

From the oxygen-hemoglobin dissociation curve, determine the P50 value for each sample. The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.

-

Compare the P50 values of the samples containing 2,3-DPG to the control sample. An increase in the P50 value indicates a decrease in oxygen affinity.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro reconstitution of hemoglobin with 2,3-DPG.

Caption: Allosteric regulation of hemoglobin's oxygen affinity by 2,3-DPG.

References

- 1. aklectures.com [aklectures.com]

- 2. youtube.com [youtube.com]

- 3. Red cell 2,3-diphosphoglycerate and oxygen affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nweb.eng.fiu.edu [nweb.eng.fiu.edu]

- 5. byjus.com [byjus.com]

- 6. Hemoglobin affinity for 2,3-bisphosphoglycerate in solutions and intact erythrocytes: studies using pulsed-field gradient nuclear magnetic resonance and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of Hemoglobin from Red Blood Cells using Tangential Flow Filtration and Immobilized Metal Ion Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Therapeutic Potential of 2,3-Diphosphoglyceric Acid Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of modulating 2,3-Diphosphoglyceric Acid (2,3-DPG), a critical allosteric effector of hemoglobin. Included are detailed protocols for key experiments to assess the efficacy of 2,3-DPG modulators, along with quantitative data from preclinical and clinical studies to guide research and development efforts.

Introduction

This compound (2,3-DPG), an intermediate of glycolysis found in high concentrations in red blood cells (RBCs), plays a pivotal role in oxygen transport. By binding to deoxyhemoglobin, 2,3-DPG stabilizes the low-oxygen-affinity "T" (tense) state, facilitating the release of oxygen to peripheral tissues.[1][2] This mechanism is a key physiological adaptation to conditions of hypoxia, such as those experienced at high altitudes or in chronic anemia.[1][3][4] The therapeutic modulation of 2,3-DPG levels, therefore, presents a promising strategy for a variety of diseases characterized by tissue hypoxia or abnormal hemoglobin function.

Modulators of 2,3-DPG can be broadly categorized into two classes:

-

Inhibitors of 2,3-DPG Synthesis/Activators of its Degradation: These agents decrease intracellular 2,3-DPG levels, leading to a leftward shift in the oxygen-hemoglobin dissociation curve and increased hemoglobin-oxygen affinity. This approach is being investigated for conditions like sickle cell disease, where increased oxygen affinity can prevent the polymerization of hemoglobin S.[1][2]

-

Activators of 2,3-DPG Synthesis/Inhibitors of its Degradation: These compounds aim to increase 2,3-DPG levels, causing a rightward shift in the oxygen-hemoglobin dissociation curve and enhanced oxygen release to tissues. This could be beneficial in conditions of systemic hypoxia or ischemia.

Data Presentation: Quantitative Effects of 2,3-DPG Modulators

The following tables summarize the quantitative data on the effects of various 2,3-DPG modulators from preclinical and clinical studies.

| Modulator Class | Specific Agent | Disease Model/Population | Dose/Concentration | Change in 2,3-DPG | Change in ATP | Change in P50 (mm Hg) | Citation(s) |

| Pyruvate Kinase Activator | Mitapivat (AG-348) | Sickle Cell Disease (Phase 1) | 50 mg BID | Dose-dependent decrease | Dose-dependent increase | Decrease | [5] |

| Mitapivat (AG-348) | Sickle Cell Disease (Phase 2) | 50 mg BID & 100 mg BID | -17% | Increase | -5% | [6][7] | |

| Mitapivat (AG-348) | Sickle Cell Disease (Long-term) | Fixed Dose | Decrease | Increase | Not specified | [8] | |

| Etavopivat (FT-4202) | Sickle Cell Disease | Not specified | Decrease | Increase | Not specified | [1][2] | |

| AG-946 | Sickle Cell Disease | Not specified | Decrease | Increase | Not specified | [1][2] | |

| Hemoglobin Modifier | GBT021601 | Sickle Cell Disease RBCs (in vitro) | Not specified | Significant decrease | No change | Not specified | [9] |

| Corticosteroid | Prednisone | Acute Lymphoblastic Leukemia | Not specified | +21.3% | Not specified | Not specified | [10] |

| Prednisone | Nephrotic Syndrome | Not specified | +14.0% | Not specified | Not specified | [10] | |

| Combination Therapy | Phosphate, Bicarbonate, Vitamin C, Pyruvate | Healthy Volunteers | Not specified | ~+6% | Not specified | Not specified | [11] |

| 2,3-DPG Analog | Phosphonate Derivatives | Human Hemoglobin (in vitro) | Not specified | Not applicable | Not applicable | 8.9 - 12.8 | [12][13] |

Signaling Pathways and Experimental Workflows

The Rapoport-Luebering Pathway: Synthesis and Degradation of 2,3-DPG

2,3-DPG is synthesized and degraded in a shunt of the glycolytic pathway known as the Rapoport-Luebering pathway. Understanding this pathway is crucial for identifying potential targets for 2,3-DPG modulators.

Caption: The Rapoport-Luebering Pathway for 2,3-DPG metabolism.

Experimental Workflow for Evaluating 2,3-DPG Modulators

A typical workflow for the preclinical evaluation of a novel 2,3-DPG modulator involves a series of in vitro and in vivo experiments.